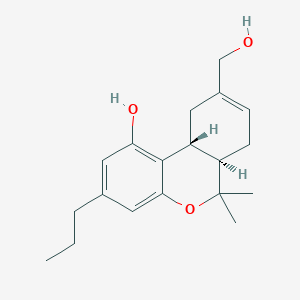
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin (exempt preparation)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is a naturally occurring cannabinoid found in the cannabis plant. It is a derivative of Delta8-Tetrahydrocannabivarin, which is known for its psychoactive properties. This compound is of interest due to its potential therapeutic effects and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin typically involves the hydroxylation of Delta8-Tetrahydrocannabivarin. This can be achieved through various chemical reactions, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from other by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cannabinoids.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential to treat conditions such as pain, inflammation, and neurological disorders.
Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (-)-11-hydroxy-Delta8-Tetrahydrocannabivarin involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound’s effects are mediated through the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Delta8-Tetrahydrocannabivarin: The parent compound, known for its psychoactive properties.
Delta9-Tetrahydrocannabivarin: Another psychoactive cannabinoid with similar effects.
11-hydroxy-Delta9-Tetrahydrocannabivarin: A metabolite of Delta9-Tetrahydrocannabivarin with potent effects.
Uniqueness
(-)-11-hydroxy-Delta8-Tetrahydrocannabivarin is unique due to its specific hydroxylation at the 11th position, which may confer distinct pharmacological properties compared to its parent and related compounds. This structural difference can influence its interaction with cannabinoid receptors and its overall therapeutic potential.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C19H26O3/c1-4-5-12-9-16(21)18-14-8-13(11-20)6-7-15(14)19(2,3)22-17(18)10-12/h6,9-10,14-15,20-21H,4-5,7-8,11H2,1-3H3/t14-,15-/m1/s1 |
Clé InChI |
KERKCYZDMNZUKU-HUUCEWRRSA-N |
SMILES isomérique |
CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |
SMILES canonique |
CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenethioamide, 2-cyano-3-[(4-methylphenyl)amino]-](/img/structure/B14079877.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
![Tert-butyl 1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14079890.png)
![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)

![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)


